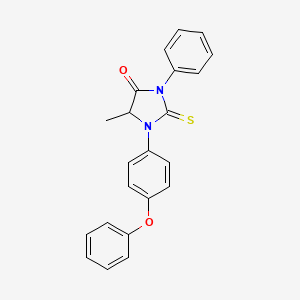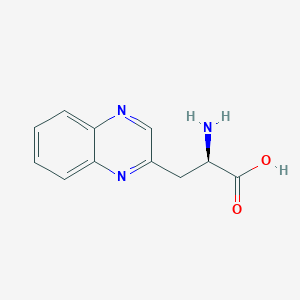
(R)-2-Amino-3-(quinoxalin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(quinoxalin-2-yl)propanoic acid is a chiral amino acid derivative that features a quinoxaline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoxaline ring imparts unique electronic and structural properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoxaline and a suitable chiral amino acid precursor.
Formation of the Quinoxaline Derivative: The quinoxaline ring is functionalized to introduce the desired substituents. This can be achieved through various methods, including nitration, reduction, and halogenation.
Coupling Reaction: The functionalized quinoxaline derivative is then coupled with the chiral amino acid precursor using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid in high purity.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: To streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(quinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
®-2-Amino-3-(quinoxalin-2-yl)propanoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: Used as a probe to study enzyme-substrate interactions and receptor binding.
Materials Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Quinoxaline-2,3-diones: Known for their d-amino acid oxidase inhibitory activities.
Quinazoline: Used in the development of anticancer agents.
Uniqueness
®-2-Amino-3-(quinoxalin-2-yl)propanoic acid is unique due to its chiral nature and the presence of both amino and carboxyl functional groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C11H11N3O2/c12-8(11(15)16)5-7-6-13-9-3-1-2-4-10(9)14-7/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m1/s1 |
InChI Key |
AVZRALYARGQMPH-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


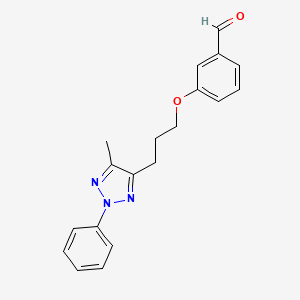

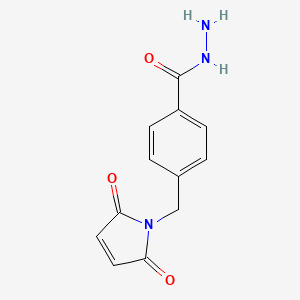
![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)

![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)

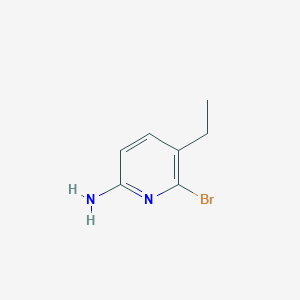
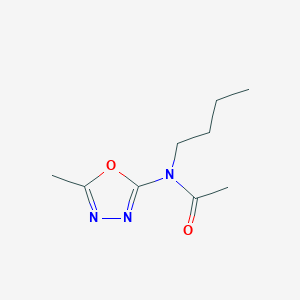
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
